

long-term clinical performance of 10-(Phosphonooxy)decyl methacrylate adhesives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-(Phosphonooxy)decyl methacrylate*

Cat. No.: *B122214*

[Get Quote](#)

Long-Term Clinical Performance of 10-MDP Adhesives: A Comparative Guide

The long-term success of dental restorations hinges on the durability of the adhesive bond to tooth structure. Among the advancements in adhesive dentistry, the development of the functional monomer 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) has been a significant milestone. This guide provides a comprehensive comparison of the long-term clinical performance of 10-MDP-containing adhesives with other adhesive systems, supported by experimental data and detailed methodologies.

The 10-MDP Advantage: Chemical Interaction and Bond Stability

The superior performance of 10-MDP adhesives is primarily attributed to their unique chemical bonding mechanism with hydroxyapatite, the main inorganic constituent of enamel and dentin. [1] The 10-MDP monomer possesses a hydrophilic phosphate group that can ionically bond with calcium in hydroxyapatite, forming stable, water-insoluble MDP-calcium salts.[1][2] This chemical interaction, in addition to micromechanical interlocking, creates a strong and durable bond at the adhesive interface.[1] Furthermore, this process leads to the formation of a nano-layered structure at the interface, which is believed to contribute to the long-term stability and resistance to degradation of the bond.[2]

Quantitative Performance Data

The following tables summarize the long-term clinical and in-vitro performance of 10-MDP adhesives compared to other adhesive systems.

Table 1: Clinical Performance of Universal Adhesives (Containing 10-MDP) in Non-Carious Cervical Lesions (NCCLs) after 24 Months

Adhesive Group (Etching Mode)	Retention Rate (%)	Marginal Adaptation (%) Bravo Scores)	Marginal Discoloration (%) Bravo Scores)
G-Premio Bond (Self-Etch)	100	13.3	20
G-Premio Bond (Etch-and-Rinse)	93.3	6.7	6.7
All-Bond Universal (Self-Etch)	93.3	20	26.7
All-Bond Universal (Etch-and-Rinse)	100	0	6.7
All-Bond Universal (Selective Etch)	100	6.7	13.3

Data extracted from a 24-month randomized controlled clinical trial. "Bravo scores" indicate a clinically acceptable but not ideal outcome.[\[3\]](#)

Table 2: In-Vitro Shear Bond Strength (SBS) after 90 Days of Storage

Adhesive System	Substrate	Mean Shear Bond Strength (MPa)
Renew MDP (10-MDP based)	Enamel	32.5
Renew MDP (10-MDP based)	Dentin	28.7
Beauti Bond (7th gen, non-MDP)	Enamel	24.1
Beauti Bond (7th gen, non-MDP)	Dentin	20.3
Prime Restorite Bond 7 (7th gen, non-MDP)	Enamel	19.8
Prime Restorite Bond 7 (7th gen, non-MDP)	Dentin	16.5

Data from an in-vitro study comparing a 10-MDP adhesive with seventh-generation self-etch adhesives.[\[4\]](#)

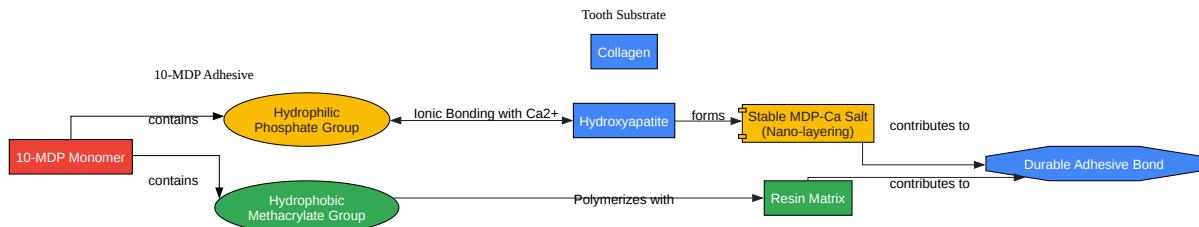
Table 3: Clinical Performance Regarding Postoperative Sensitivity

Adhesive Strategy	Incidence of Postoperative Sensitivity
Self-Etch (often containing 10-MDP)	Generally low, with some studies showing less sensitivity compared to Etch-and-Rinse. [5] [6]
Etch-and-Rinse	Low incidence, but some studies report a higher potential for sensitivity, especially in the initial postoperative period. [5]

Findings are based on multiple clinical studies. The presence and intensity of postoperative sensitivity can be influenced by various factors including cavity depth and operator technique.
[\[5\]](#)[\[6\]](#)[\[7\]](#)

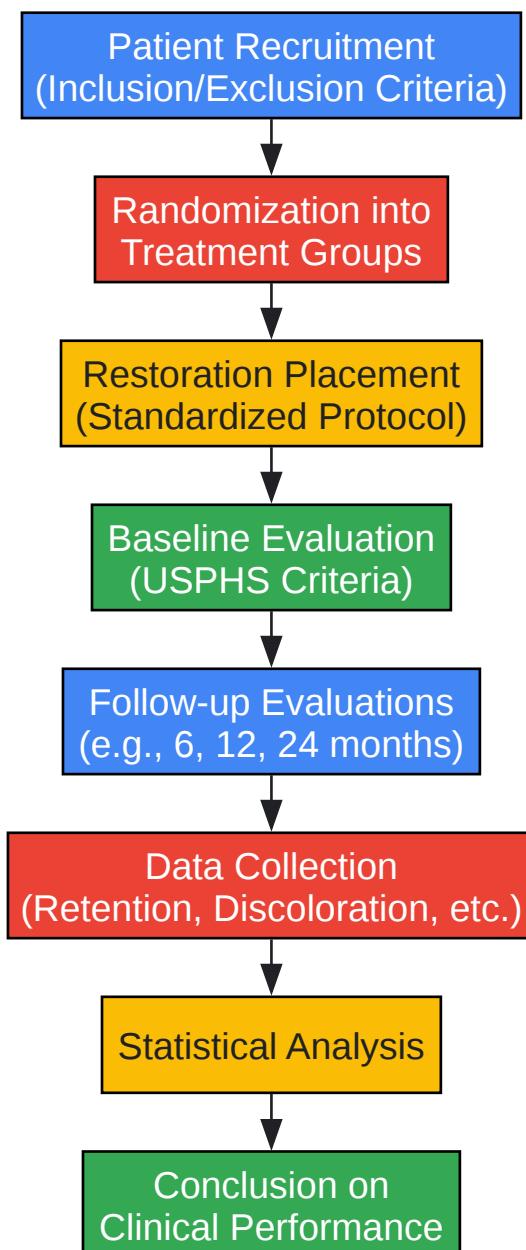
Experimental Protocols

Clinical Trial Protocol for Evaluating Universal Adhesives in NCCLs


A randomized, controlled clinical study was conducted to evaluate the 24-month performance of two universal adhesives containing 10-MDP in different application modes.[3] A total of 155 non-carious cervical lesions in 20 patients were restored.[3] The restorations were divided into groups based on the adhesive used and the etching mode (self-etch, etch-and-rinse, or selective enamel etching).[3] The restorations were evaluated at baseline, 6, 12, and 24 months by two calibrated examiners using the modified USPHS criteria for retention, marginal adaptation, and marginal discoloration.[3] Statistical analysis was performed using Chi-square, Cochran's Q, and McNemar's tests to compare the performance of the different groups over time.[3]

In-Vitro Shear Bond Strength (SBS) Testing Protocol

To compare the bond strength of a 10-MDP-containing adhesive with two seventh-generation self-etch adhesives, an in-vitro study was conducted using extracted human molars.[4] The teeth were sectioned to expose flat enamel and dentin surfaces.[4] The samples were randomly divided into three groups, and composite resin cylinders were bonded to the prepared surfaces according to the manufacturers' instructions for each adhesive.[4] After bonding, the specimens were stored for 90 days before being subjected to shear bond strength testing using a universal testing machine at a crosshead speed of 1 mm/min.[4] The data were analyzed using one-way ANOVA and post-hoc Tukey tests.[4]


Visualizing the Science Behind 10-MDP Adhesion

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Chemical interaction of 10-MDP with tooth hydroxyapatite.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. ijdm.co.in [ijdm.co.in]
- 5. Clinical Impact of Dental Adhesives on Postoperative Sensitivity in Class I and Class II Resin-Composite Restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of different adhesive strategies on the post-operative sensitivity of class I composite restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. decisionsindentistry.com [decisionsindentistry.com]
- To cite this document: BenchChem. [long-term clinical performance of 10-(Phosphonooxy)decyl methacrylate adhesives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122214#long-term-clinical-performance-of-10-phosphonooxy-decyl-methacrylate-adhesives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

